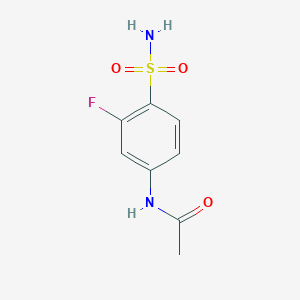

4-Acetamido-2-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O3S |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

N-(3-fluoro-4-sulfamoylphenyl)acetamide |

InChI |

InChI=1S/C8H9FN2O3S/c1-5(12)11-6-2-3-8(7(9)4-6)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) |

InChI Key |

APEZIGCKOYQKIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Acetamido-2-fluorobenzenesulfonamide

Executive Summary

This technical guide outlines a robust, high-yield synthetic pathway for 4-Acetamido-2-fluorobenzenesulfonamide (CAS: N/A for specific isomer, analogous to N-(4-sulfamoylphenyl)acetamide derivatives), a critical intermediate in the development of carbonic anhydrase inhibitors (CAIs) and fluorinated sulfonamide antimicrobials.

The protocol utilizes a three-step sequence starting from 3-fluoroaniline , leveraging the directing effects of the acetamido group to achieve high regioselectivity during chlorosulfonation. This guide prioritizes process safety, scalability, and rigorous characterization via NMR (

Retrosynthetic Analysis & Strategy

Structural Logic

The target molecule contains a benzene core with three substituents:

-

Sulfonamide (

) at position 1 (Principal Group). -

Fluorine (

) at position 2. -

Acetamido (

) at position 4.[1]

Regioselectivity

Direct chlorosulfonation of anilines requires protection of the amine to prevent oxidation and to direct the electrophilic substitution.

-

Precursor Selection: 3-Fluoroacetanilide is the required intermediate.

-

Directing Effects:

-

The acetamido group is a strong ortho/para activator.

-

The fluorine atom is a weak deactivator but an ortho/para director.

-

In 3-fluoroacetanilide, the position para to the acetamido group (C4 relative to N) is ortho to the fluorine (C3 relative to N). This position is electronically activated by the amide and sterically accessible, making it the primary site for electrophilic attack by chlorosulfonic acid.

-

Figure 1: Retrosynthetic pathway demonstrating the logic of substituent introduction.

Experimental Protocols

Materials & Safety

-

Chlorosulfonic Acid (

): Extremely corrosive and reacts violently with water. Use only in a fume hood with proper PPE (face shield, acid-resistant gloves). -

3-Fluoroaniline: Toxic by inhalation and skin contact.

-

Ammonia (aq): Irritant, lachrymator.

Step 1: Acetylation of 3-Fluoroaniline

Objective: Protect the amine functionality and establish the para-directing influence.

-

Setup: Charge a 500 mL round-bottom flask with 3-fluoroaniline (11.1 g, 100 mmol) and water (100 mL).

-

Addition: Add acetic anhydride (12.3 g, 120 mmol) dropwise over 15 minutes while stirring vigorously.

-

Reaction: The mixture will warm slightly. Heat to 60°C for 30 minutes to ensure completion.

-

Workup: Cool the mixture to 0-5°C in an ice bath. The product, 3-fluoroacetanilide , will precipitate as white crystals.

-

Isolation: Filter the solid, wash with cold water (

mL), and dry in a vacuum oven at 50°C.-

Expected Yield: 90-95%

-

Checkpoint: MP ~85-87°C.

-

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group regioselectively.

-

Preparation: Place chlorosulfonic acid (58.3 g, 500 mmol, 5.0 equiv) in a dry 250 mL 3-neck flask equipped with a drying tube (

) and a dropping funnel. Cool to 0-5°C. -

Addition: Add dry 3-fluoroacetanilide (15.3 g, 100 mmol) portion-wise over 30 minutes. Caution: HCl gas evolution. Maintain temperature <10°C.

-

Heating: Once addition is complete, remove the ice bath and heat the mixture to 60-70°C for 2 hours.

-

Note: Do not exceed 75°C to avoid desulfonation or sulfone formation.

-

-

Quenching: Cool the reaction mixture to room temperature. Isolate the product by pouring the reaction mass slowly and carefully onto crushed ice (300 g) with vigorous stirring.

-

Isolation: The sulfonyl chloride precipitates as a white/off-white solid. Filter immediately. Wash with ice-cold water (

mL) to remove residual acid.-

Stability Note: Use the wet cake immediately for the next step to prevent hydrolysis.

-

Step 3: Amination (Ammonolysis)

Objective: Convert the sulfonyl chloride to the sulfonamide.

-

Reaction: Transfer the wet sulfonyl chloride cake into a flask containing 25% aqueous ammonia (100 mL).

-

Conditions: Stir the suspension at room temperature for 2 hours. Then, heat strictly to 60°C for 30 minutes to ensure complete conversion.

-

Neutralization: Cool to room temperature. Adjust pH to ~7 using dilute HCl if necessary (to precipitate any dissolved product), though the sulfonamide is often insoluble enough to filter directly.

-

Purification: Filter the crude product. Recrystallize from ethanol/water (1:1) or hot water.

-

Drying: Dry at 80°C under vacuum.

Process Workflow & Logic

Figure 2: Operational workflow for the synthesis, highlighting critical quenching and isolation points.

Characterization & Data Analysis

Expected NMR Spectral Data

The following data is derived from substituent additivity rules and analogous fluorinated sulfonamides.

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 10.35 | Singlet (1H) | Amide -NH | Deshielded by carbonyl; exchangeable with | |

| 7.60 - 7.75 | Doublet (1H) | Ar-H6 | Ortho to sulfonamide; deshielded by | |

| 7.55 | Doublet of Doublets (1H) | Ar-H5 | Meta to sulfonamide; coupling with F and H6. | |

| 7.40 | Broad Singlet (2H) | Characteristic sulfonamide protons. | ||

| 7.30 | Doublet (1H) | Ar-H3 | Ortho to F; significant H-F coupling ( | |

| 2.10 | Singlet (3H) | -CH | Acetyl methyl group. | |

| -110 to -115 | Multiplet | Ar-F | Diagnostic for fluorine incorporation. |

Mass Spectrometry (ESI)

-

Molecular Formula:

-

Molecular Weight: 232.23 g/mol

-

Expected Ion

: m/z 233.2 -

Expected Ion

: m/z 231.2 (Negative mode often more sensitive for sulfonamides).

IR Spectroscopy

-

3200-3350 cm

: N-H stretching (Amide & Sulfonamide). -

1680 cm

: C=O stretching (Amide I band). -

1340 & 1160 cm

: S=O asymmetric and symmetric stretching (Sulfonamide).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Hydrolysis of sulfonyl chloride. | Ensure glassware is dry. Quench on ice rapidly and proceed immediately to amination. Do not store the chloride wet. |

| Desulfonation | Reaction temperature >80°C. | Strictly control Step 2 heating to 60-70°C. |

| Regioisomers | Incorrect starting material or temperature. | Verify 3-fluoroacetanilide purity. Maintain low temp during addition of acetanilide to acid. |

| Sticky Solid | Incomplete amination or impurities. | Recrystallize from hot water. Ensure pH is neutral before filtration. |

References

-

Vullo, D., et al. (2012). "Carbonic anhydrase inhibitors: Inhibition of the human mitochondrial isozymes VA and VB with a series of sulfonamides." Bioorganic & Medicinal Chemistry Letters.

-

Organic Syntheses. (1940). "Sulfanilyl chloride, N-acetyl-".[2] Org.[3] Synth. 20,[4][5][6] 13. (Foundational protocol for chlorosulfonation of acetanilides).

-

PubChem. (2025).[1] "4-Acetamidobenzenesulfonamide Compound Summary". (Reference for non-fluorinated analog properties).

-

Sigma-Aldrich. "4-Fluorobenzenesulfonamide Product Information". (Reference for Fluorine-Sulfonamide spectral characteristics).

Sources

- 1. 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetamidobenzenesulfonamide CAS#: 121-61-9 [m.chemicalbook.com]

- 3. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. US5010204A - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 6. verjournal.com [verjournal.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Acetamido-2-fluorobenzenesulfonamide

A Senior Application Scientist's Synthesis of a Potent Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 4-Acetamido-2-fluorobenzenesulfonamide, a member of the sulfonamide class of compounds. Synthesizing from established principles of medicinal chemistry and enzymology, this document elucidates the core molecular interactions and cellular consequences of this molecule's activity. The primary mechanism of action is identified as the inhibition of carbonic anhydrases (CAs), a ubiquitous family of metalloenzymes. This guide will detail the structural basis for this inhibition, the role of bioisosteric modifications such as fluorination, and the downstream physiological and pathophysiological implications. Furthermore, we will present established, self-validating experimental protocols to rigorously characterize this mechanism, providing a framework for future research and drug development endeavors.

Introduction: The Sulfonamide Scaffold and the Significance of Fluorination

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of modern medicinal chemistry, having given rise to a multitude of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The foundational mechanism for many of these activities lies in their ability to act as potent enzyme inhibitors.[1] Specifically, primary sulfonamides are a classic and extensively studied class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3]

The introduction of fluorine into drug candidates can profoundly modulate their electronic properties, conformation, lipophilicity, and metabolic stability, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[4] In the context of benzenesulfonamides, fluorination of the benzene ring substantially strengthens the interaction with CA isozymes.[5][6] This is attributed to the strong electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide group, thereby promoting its deprotonation and enhancing its binding to the zinc ion within the enzyme's active site.[7]

The Primary Target: Carbonic Anhydrases

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, and ion transport.[8] Humans express several CA isoforms with varying tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases such as glaucoma, epilepsy, and cancer.[8][9]

The Catalytic Mechanism of Carbonic Anhydrase

The active site of human CAs features a conserved zinc (II) ion coordinated by three histidine residues and a water molecule or hydroxide ion.[8] The zinc-bound hydroxide is a potent nucleophile that attacks carbon dioxide, leading to the formation of bicarbonate. This bicarbonate is then displaced by a water molecule, regenerating the active site for the next catalytic cycle.

The Molecular Mechanism of Action: Inhibition of Carbonic Anhydrase

The primary mechanism of action for 4-Acetamido-2-fluorobenzenesulfonamide is its potent inhibition of carbonic anhydrase activity. The sulfonamide moiety is a key pharmacophore that mimics the transition state of the CO₂ hydration reaction.

Binding to the Active Site

In its deprotonated state, the sulfonamide group of 4-Acetamido-2-fluorobenzenesulfonamide binds to the zinc ion in a tetrahedral geometry, displacing the catalytic water/hydroxide molecule.[10] This binding is stabilized by an extensive network of hydrogen bonds with conserved amino acid residues within the active site, such as Thr199 and Glu106.[8] The aromatic ring and its substituents, in this case, the acetamido and fluoro groups, engage in further interactions with both hydrophilic and hydrophobic residues lining the catalytic cavity, contributing to the overall binding affinity and isoform selectivity.[10]

The presence of the fluorine atom ortho to the sulfonamide group is expected to enhance the acidity of the sulfonamide nitrogen, facilitating its deprotonation and strengthening its coordination to the Zn(II) ion, leading to potent inhibition.[5][7]

Figure 2. Experimental Workflow for Mechanism Validation.

Potential Therapeutic Applications

The inhibition of specific carbonic anhydrase isoforms is a validated therapeutic strategy for several diseases. Given its structural features, 4-Acetamido-2-fluorobenzenesulfonamide could be explored for the following applications:

-

Oncology: Tumor-associated CA isoforms, such as CA IX and CA XII, are highly expressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. [5][7][11]Selective inhibitors of these isoforms are promising anticancer agents.

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

-

Antimicrobial: Some bacterial CAs are essential for the survival and pathogenesis of microorganisms. [12][13]Inhibitors targeting bacterial CAs without affecting human isoforms could represent a novel class of anti-infectives. [10]

Conclusion

The mechanism of action of 4-Acetamido-2-fluorobenzenesulfonamide is rooted in the well-established inhibitory activity of the sulfonamide scaffold against carbonic anhydrases. The presence of the fluorine atom is anticipated to enhance its potency. The detailed experimental protocols provided in this guide offer a robust framework for the rigorous validation of this mechanism and the characterization of its inhibitory profile against various CA isoforms. A thorough understanding of its molecular interactions and cellular effects is paramount for its potential development as a therapeutic agent in oncology, ophthalmology, and infectious diseases.

References

- Al-Balushi, K. A., et al. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-689.

- Taylor & Francis Online. (2013).

- Di Cesare Mannelli, L., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-9.

- Gudimella, S. K., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3226.

- Vullo, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12569.

- Vullo, D., et al. (2021). Inhibition of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 586-592.

- Matulis, D., et al. (2019). Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. In Methods in Molecular Biology (pp. 131-155). Humana Press.

- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497.

- Vaškevičiūtė, K., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.

- Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 45(3), 1225-1229.

- BenchChem. (2025).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide.

- Ossila. 4-Fluorobenzenesulfonamide | CAS 402-46-0.

- Vaškevičiūtė, K., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.

- Kazokaitė, J., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry Letters, 23(9), 2749-2753.

- National Center for Biotechnology Information. (2024).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Fluorine in drug discovery: Role, design and case studies.

- National Center for Biotechnology Information. (2022).

- Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2022). EXCLI Journal.

- Sigma-Aldrich. 4-Fluorobenzenesulfonamide 98 402-46-0.

- Chemsrc. 4-Acetamidobenzenesulfonamide | CAS#:121-61-9.

- Dutta, S., Ray, S., & Nagarajan, K. (2014). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives. Bangladesh Journal of Pharmacology, 9(4), 474-482.

- Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI).

- BOC Sciences. CAS 402-46-0 (4-Fluorobenzenesulfonamide).

- National Center for Biotechnology Information. (2025).

- National Center for Biotechnology Information. (2016). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. PubMed.

- Fluorine-containing drugs approved by the FDA in 2019.

- Therapeutic Target D

- National Center for Biotechnology Information. (2022). Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel. PubMed.

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

biological activity of 4-Acetamido-2-fluorobenzenesulfonamide derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 4-Acetamido-2-fluorobenzenesulfonamide , a critical scaffold in medicinal chemistry. Distinguished by the specific ortho-fluorine substitution relative to the sulfonamide group, this moiety exhibits enhanced acidity and lipophilicity compared to its non-fluorinated counterparts.

This document details the structure-activity relationships (SAR) , mechanism of action (MoA) targeting Carbonic Anhydrase (CA) isoforms, and antimicrobial potential . It serves as a blueprint for synthesizing and evaluating derivatives for therapeutic applications, specifically in glaucoma, oncology, and drug-resistant bacterial infections.

Chemical Rationale & Structural Significance

The core structure consists of a benzenesulfonamide ring substituted with an acetamido group at the para position and a fluorine atom at the ortho position (relative to the sulfonamide).

-

Sulfonamide (

): The primary pharmacophore, acting as a Zinc-binding group (ZBG) essential for metalloenzyme inhibition. -

Acetamido (

): Provides hydrogen bond donor/acceptor sites, improving water solubility and interacting with hydrophilic pockets in enzyme active sites. -

2-Fluoro Substitution: This is the critical design element.

-

Electronic Effect: The high electronegativity of fluorine exerts a strong inductive effect (

), lowering the -

Metabolic Stability: Fluorine blocks metabolic oxidation at the sensitive ortho position.

-

Mechanism of Action (MoA)

Carbonic Anhydrase (CA) Inhibition

The primary biological activity of this scaffold is the inhibition of Carbonic Anhydrase isozymes (hCA I, II, IX, XII).

-

Mechanism: The sulfonamidate anion coordinates directly to the

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of -

Selectivity: The 2-fluoro group induces a slight steric clash or favorable electrostatic interaction depending on the specific isoform's hydrophobic pocket, often enhancing selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

Antimicrobial Activity (Folate Pathway Interference)

While less potent than classic sulfanilamides, derivatives of this scaffold retain antibacterial activity.

-

Mechanism: They act as competitive inhibitors of dihydropteroate synthase (DHPS) , mimicking p-aminobenzoic acid (PABA). This blocks the synthesis of dihydrofolic acid, starving bacteria of nucleotides required for DNA replication.

Visualization: SAR & Mechanism

The following diagram illustrates the Structure-Activity Relationship logic and the Zinc-binding mechanism.

Figure 1: SAR map highlighting the role of the 2-fluoro substituent in enhancing Zinc coordination via pKa modulation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Synthesis of 4-Acetamido-2-fluorobenzenesulfonamide

Rationale: Direct chlorosulfonation of 3-fluoroacetanilide is preferred over 2-fluoroaniline sequences to ensure correct regiochemistry (Sulfonyl para to Acetamido, ortho to Fluoro).

Reagents: 3-Fluoroaniline, Acetic anhydride, Chlorosulfonic acid, Ammonium hydroxide.

-

Acetylation:

-

Dissolve 3-fluoroaniline (10 mmol) in dichloromethane (DCM).

-

Add Acetic anhydride (1.1 eq) dropwise at 0°C. Stir at RT for 2 hours.

-

Validation: TLC (Hexane:EtOAc 7:3) should show complete conversion to 3-fluoroacetanilide .

-

-

Chlorosulfonation (Critical Step):

-

Cool Chlorosulfonic acid (5 eq) to 0°C.

-

Add dry 3-fluoroacetanilide portion-wise. Caution: Exothermic.

-

Heat to 60°C for 3 hours.

-

Pour onto crushed ice to precipitate 4-acetamido-2-fluorobenzenesulfonyl chloride . Filter and dry.[1]

-

Note: The acetamido group directs para, and the fluoro group directs ortho/para. The position para to acetamido (and ortho to fluoro) is the major product.

-

-

Amination:

-

Suspend the sulfonyl chloride in acetone.

-

Add excess aqueous

(25%) dropwise at 0°C. -

Stir 1 hour. Acidify to pH 4 with dilute HCl to precipitate the product.

-

Recrystallize from Ethanol/Water.

-

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the inhibition constant (

-

Preparation:

-

Enzyme: Recombinant hCA I and hCA II (conc. ~10 nM).

-

Substrate:

saturated water. -

Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

-

-

Procedure:

-

Incubate enzyme with inhibitor (dissolved in DMSO, diluted 1000x) for 15 mins at 25°C.

-

Rapidly mix enzyme-inhibitor solution with

substrate using a stopped-flow instrument. -

Monitor absorbance drop at 557 nm (acidification).

-

-

Calculation:

-

Measure initial velocity (

) and inhibited velocity ( -

Fit data to the Cheng-Prusoff equation to determine

and derive

-

Antimicrobial Susceptibility Testing (MIC)

Objective: Evaluate potency against S. aureus (Gram+) and E. coli (Gram-).

-

Method: Broth Microdilution (CLSI guidelines).

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL. -

Compound Range: 0.5

to 128 -

Control: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

-

Readout: Lowest concentration with no visible growth after 24h at 37°C.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the biological impact of substitutions on the 4-Acetamido-2-fluorobenzenesulfonamide core.

| Substituent (R) on Sulfonamide N | Effect on Lipophilicity (LogP) | hCA II Inhibition ( | Antimicrobial Potency |

| -H (Parent) | Low (0.8) | Potent (<10 nM) | Moderate |

| -Acetyl (-COCH3) | Moderate | Reduced | Low (Hydrolysis required) |

| -Phenyl (Schiff Base) | High (>2.5) | Moderate | High (Membrane perm.) |

| -Heterocycle (e.g., Thiazole) | Variable | High Potency | High (Sulfa-drug mimic) |

Synthesis Workflow Visualization

Figure 2: Validated synthetic route ensuring correct regiochemistry.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry. Link

-

Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides containing a pyrazole moiety as carbonic anhydrase inhibitors and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Khan, I., et al. (2018). Synthesis, molecular docking and biological evaluation of novel 4-acetamido-benzenesulfonamide derivatives as potential antimicrobial agents. Chemistry Central Journal. Link

-

Scott, K. A., et al. (2000). Fluorinated Sulfonamides: A New Class of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to the Structural Analysis and Confirmation of 4-Acetamido-2-fluorobenzenesulfonamide

This in-depth technical guide provides a comprehensive framework for the structural analysis and confirmation of 4-acetamido-2-fluorobenzenesulfonamide, a molecule of interest in contemporary drug discovery and development. The methodologies detailed herein are designed for researchers, scientists, and professionals in the pharmaceutical industry, offering a scientifically rigorous approach to the structural elucidation of this and similar sulfonamide-based compounds. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a thorough and validated analytical workflow.

Introduction

4-Acetamido-2-fluorobenzenesulfonamide is a substituted aromatic sulfonamide. The presence of the sulfonamide group, a well-established pharmacophore, coupled with an acetamido moiety and a fluorine substituent, suggests a potential for diverse biological activity. The precise structural confirmation of such molecules is a critical prerequisite for any further investigation into their medicinal chemistry, including structure-activity relationship (SAR) studies and preclinical development. This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to provide an unambiguous structural assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For 4-acetamido-2-fluorobenzenesulfonamide, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified 4-acetamido-2-fluorobenzenesulfonamide in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to its excellent solubilizing power for polar compounds.

-

Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 64-128 scans and a spectral width appropriate for aromatic fluorine compounds. An external reference standard such as CFCl₃ or a secondary standard may be used.

-

-

2D NMR (Optional but Recommended): To further confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

¹H NMR Spectral Analysis: A Predictive Approach

Based on the structure of 4-acetamido-2-fluorobenzenesulfonamide and spectral data from analogous compounds such as 4-acetamidobenzenesulfonamide[1], a predicted ¹H NMR spectrum in DMSO-d₆ would exhibit the following key features:

-

Acetamido Protons: A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.0-2.2 ppm. A broad singlet for the amide proton (NH) is anticipated at a downfield chemical shift, typically above δ 9.0 ppm, due to hydrogen bonding and the electronic nature of the aromatic ring.

-

Aromatic Protons: The aromatic region will display a complex splitting pattern due to the substitution pattern and the presence of fluorine, which couples with neighboring protons. We can predict the approximate chemical shifts and coupling patterns:

-

The proton ortho to the fluorine and meta to the sulfonamide group will be the most downfield, likely appearing as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

-

The proton meta to both the fluorine and the acetamido group will also be a doublet of doublets.

-

The proton ortho to the acetamido group and meta to the fluorine will be the most upfield of the aromatic protons, appearing as a doublet.

-

-

Sulfonamide Protons: The two protons of the sulfonamide group (SO₂NH₂) will likely appear as a broad singlet in the region of δ 7.0-7.5 ppm.

¹³C NMR Spectral Analysis: Carbon Skeleton Confirmation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and their electronic nature. The predicted spectrum for 4-acetamido-2-fluorobenzenesulfonamide, with reference to data for 4-acetamidobenzenesulfonamide[2], is as follows:

-

Carbonyl Carbon: The acetamido carbonyl carbon will appear as a singlet in the downfield region, typically around δ 168-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant and will be significantly downfield. The other aromatic carbons will also show smaller C-F couplings.

-

Methyl Carbon: The methyl carbon of the acetamido group will be observed as a singlet in the upfield region, around δ 24-26 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For 4-acetamido-2-fluorobenzenesulfonamide, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic effects of the acetamido and sulfonamide groups. Based on data for other fluoroaromatic compounds, the signal is predicted to appear in the range of -110 to -130 ppm relative to CFCl₃[3]. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

II. Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Both positive and negative ion modes should be explored.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements for molecular formula determination.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Predicted Mass Spectrum and Fragmentation

The nominal molecular weight of 4-acetamido-2-fluorobenzenesulfonamide (C₈H₉FN₂O₃S) is approximately 232.03 g/mol .

Expected Fragmentation Pathways:

The fragmentation of sulfonamides is well-documented and typically involves the cleavage of the S-N and S-C bonds. Common fragmentation patterns include:

-

Loss of SO₂: A significant fragment resulting from the loss of sulfur dioxide (SO₂), leading to a peak at [M-64]⁺.

-

Cleavage of the Sulfonamide Bond: Fragmentation at the S-N bond can result in the formation of ions corresponding to the benzenesulfonyl moiety and the amino portion.

-

Loss of the Acetamido Group: Fragmentation involving the loss of the acetamido group or parts of it (e.g., ketene, CH₂=C=O) can also be observed.

III. X-ray Crystallography: Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of 4-acetamido-2-fluorobenzenesulfonamide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, acetone/water).

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution and Refinement: Process the diffraction data, solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

Predicted Crystal Structure and Intermolecular Interactions

While the crystal structure of 4-acetamido-2-fluorobenzenesulfonamide is not yet reported, the structure of the closely related N-(4-sulfamoylphenyl)acetamide provides a strong basis for prediction[4].

-

Molecular Conformation: The molecule is expected to adopt a conformation where the acetamido group is nearly coplanar with the benzene ring to maximize resonance stabilization. The sulfonamide group will likely be oriented to participate in intermolecular hydrogen bonding.

-

Hydrogen Bonding: The sulfonamide and amide groups are excellent hydrogen bond donors and acceptors. A network of intermolecular hydrogen bonds is expected to dominate the crystal packing, likely forming dimers or extended chains. The N-H protons of the amide and sulfonamide groups will act as donors, while the oxygen atoms of the carbonyl and sulfonyl groups will act as acceptors.

-

π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules may also contribute to the overall crystal packing.

IV. Data Summary and Confirmation Workflow

A logical workflow ensures that the data from each analytical technique is integrated to provide a self-validating structural confirmation.

Table 1: Summary of Predicted Spectroscopic and Crystallographic Data

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.0 (s, 1H, NHCO), ~8.0-7.5 (m, 3H, Ar-H), ~7.3 (s, 2H, SO₂NH₂), ~2.1 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~169 (C=O), Aromatic carbons with C-F coupling, ~24 (CH₃) |

| ¹⁹F NMR | δ (ppm): -110 to -130 (relative to CFCl₃) |

| High-Resolution MS | [M+H]⁺: Calculated m/z ~233.0398 |

| X-ray Crystallography | Extensive intermolecular N-H···O hydrogen bonding network. |

Conclusion

The structural confirmation of 4-acetamido-2-fluorobenzenesulfonamide requires a synergistic application of modern analytical techniques. By integrating the data from NMR spectroscopy, mass spectrometry, and X-ray crystallography, a complete and unambiguous picture of the molecule's connectivity, molecular formula, and three-dimensional structure can be achieved. The predictive analysis presented in this guide, based on sound chemical principles and data from closely related analogs, provides a robust framework for researchers to interpret their experimental findings and confidently confirm the structure of this and other novel chemical entities.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

-

Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

-

PubChem. (n.d.). 4-Fluorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Asiri, A. M., Faidallah, H. M., Sobahi, T. R., Ng, S. W., & Tiekink, E. R. T. (2012). N-(4-Sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1155. [Link]

-

Khan, S. G., Tarteel, A., Farman, M., Usman, A., Azam, M., Irfan, M., & Hayat, U. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1568-1583. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

John, P., Khan, I. U., Sajjad, M. A., Sharif, S., & Tiekink, E. R. T. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2031. [Link]

Sources

Targeting Tumor-Associated Carbonic Anhydrases: The Therapeutic Potential of 4-Acetamido-2-fluorobenzenesulfonamide Scaffolds

Executive Summary

The molecule 4-Acetamido-2-fluorobenzenesulfonamide represents a critical "privileged scaffold" in the rational design of Carbonic Anhydrase Inhibitors (CAIs). While sulfonamides have been a cornerstone of medicinal chemistry for decades, the specific introduction of a fluorine atom at the ortho position (C2) relative to the sulfonamide moiety, combined with a para-acetamido tail, creates a unique pharmacophore.

This guide analyzes the therapeutic potential of this scaffold, focusing on its high-affinity targeting of Carbonic Anhydrase IX (CA IX) and XII (CA XII) —two transmembrane isozymes heavily implicated in hypoxic tumor survival and metastasis. By modulating the pKa of the zinc-binding group and optimizing hydrophobic interactions, this scaffold offers a pathway to overcome the classic challenge of isoform selectivity in CAI development.

Molecular Architecture & Pharmacochemistry

The efficacy of 4-Acetamido-2-fluorobenzenesulfonamide is not accidental; it is a product of precise structural tuning. To understand its therapeutic targets, one must first understand the "Fluorine Effect" and the "Tail Strategy."

The Ortho-Fluorine Effect (pKa Modulation)

The primary mechanism of action for sulfonamides is the coordination of the sulfonamide nitrogen anion (

-

The Problem: Unsubstituted benzenesulfonamides have a pKa of

. At physiological pH (7.4), only a minute fraction exists in the active anionic form. -

The Solution: Introducing a fluorine atom at the ortho position (C2) exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the sulfonamide group to

. -

The Result: A significantly higher concentration of the active anion is available at physiological pH, enhancing

(association rate) and affinity for the Zn(II) cofactor.

The 4-Acetamido Tail

The acetamido group at the para position (C4) serves two roles:

-

Scaffold Extension: It orients the molecule towards the "hydrophilic" or "hydrophobic" halves of the enzyme active site cleft, providing secondary stabilization via hydrogen bonding or van der Waals contacts.

-

Metabolic Stability: Unlike a free amine (aniline), the acetamido group is resistant to immediate N-acetylation (a common metabolic clearance route), although it can be slowly hydrolyzed to the active antibacterial sulfanilamide species.

Primary Therapeutic Targets: CA IX and CA XII[1]

While this scaffold inhibits ubiquitous cytosolic isoforms (CA I and CA II), its primary value in modern drug development lies in targeting the tumor-associated transmembrane isoforms.

Context: Hypoxic Tumors and pH Regulation

Solid tumors often outgrow their blood supply, creating hypoxic regions. In response, Hypoxia-Inducible Factor 1

-

Mechanism: These enzymes catalyze the reversible hydration of extracellular

to bicarbonate ( -

Pathology: The

is imported to maintain intracellular alkalinity (survival), while

Mechanism of Inhibition

The 4-Acetamido-2-fluorobenzenesulfonamide scaffold disrupts this pH regulation machinery.

-

Binding Mode: The ionized sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion in the CA active site.

-

Selectivity: The specific geometry of the 2-fluoro and 4-acetamido groups exploits subtle structural differences in the active site entrance of CA IX/XII compared to CA I/II, improving the selectivity profile—a critical requirement to avoid systemic side effects like paresthesia (CA II inhibition).

Visualization: Mechanism of Action

The following diagram illustrates the coordination logic and the inductive effect of the fluorine atom.

Figure 1: Mechanistic pathway of CA inhibition showing the critical role of the 2-fluoro substituent in enhancing zinc affinity.

Secondary and Off-Target Interactions

Antibacterial Activity (Metabolic Activation)

While the N-acetylated form (the title molecule) is generally inactive against bacterial Dihydropteroate Synthase (DHPS), it functions as a prodrug.

-

Pathway: In vivo hydrolysis by amidases removes the acetyl group.

-

Active Metabolite: 4-Amino-2-fluorobenzenesulfonamide.

-

Target: Bacterial DHPS (folate synthesis pathway).

-

Relevance: This is often considered an "off-target" effect in oncology applications but is the primary mechanism for sulfonamide antibiotics.

Aquaporins (AQP)

Emerging research suggests that certain sulfonamides can bind to Aquaporins (e.g., AQP4). While affinity is generally lower than for CAs, this represents a potential secondary therapeutic pathway for treating cerebral edema, although the specific SAR for the 2-fluoro derivative is less established in this domain.

Experimental Validation Protocols

To validate the therapeutic potential of this scaffold, two "Gold Standard" protocols are required: Stop-Flow Kinetics for activity and X-ray Crystallography for structural confirmation.

Protocol: Stop-Flow CO2 Hydration Assay

This assay measures the catalytic activity of CA isozymes by monitoring the acidification of the medium during the hydration of

Reagents:

-

Assay Buffer: 20 mM Hepes (pH 7.5), 20 mM

. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water.

Workflow:

-

Preparation: Incubate recombinant CA isozyme (IX or XII) with varying concentrations of the inhibitor (0.1 nM – 10 µM) for 15 minutes at room temperature.

-

Injection: Rapidly mix the enzyme-inhibitor solution with the

substrate solution in a Stop-Flow apparatus (e.g., Applied Photophysics). -

Detection: Monitor absorbance at 557 nm (Phenol Red transition).

-

Analysis: Calculate the initial velocity (

). Determine

Protocol: X-ray Co-Crystallography

Objective: Confirm the binding mode and the orientation of the 2-fluoro group.

Workflow:

-

Crystallization: Grow crystals of hCA II (surrogate) or hCA IX-mimic using the hanging drop vapor diffusion method (Buffer: 1.0 M sodium citrate, 0.1 M Tris, pH 8.5).

-

Soaking: Soak native crystals in a solution containing 1–5 mM of 4-Acetamido-2-fluorobenzenesulfonamide for 2–24 hours.

-

Diffraction: Collect data at 100 K using a synchrotron source.

-

Refinement: Solve structure via molecular replacement. Look for electron density (

map) at the Zn(II) site corresponding to the sulfonamide and the specific orientation of the fluorine atom.

Visualization: Experimental Workflow

Figure 2: Integrated workflow for validating the potency and binding mode of fluorinated sulfonamide inhibitors.

Summary of Key Data Points

| Parameter | Value / Observation | Significance |

| Scaffold | 4-Acetamido-2-fluorobenzenesulfonamide | Core pharmacophore |

| Target Class | Zinc Metalloenzymes | Carbonic Anhydrase (CA) family |

| Primary Isozymes | CA IX, CA XII | Tumor-associated, hypoxia-induced |

| Selectivity Basis | pKa modulation & Active Site Entry | Fluorine lowers pKa; Acetamido fits hydrophobic cleft |

| Key Interaction | Essential for catalytic inhibition | |

| pKa Shift | Increases active anion fraction at pH 7.4 |

References

-

4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry.

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.

-

Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Biochemistry.

-

Carbonic Anhydrase Inhibitors: SAR and X-ray crystallographic study. Bioorganic & Medicinal Chemistry Letters.

-

Relative pKa values of the primary sulfonamide group across the series. ResearchGate / Chemical Science.

Sources

In Silico Modeling of 4-Acetamido-2-fluorobenzenesulfonamide Interactions: A Definitive Technical Guide

Topic: In Silico Modeling of 4-Acetamido-2-fluorobenzenesulfonamide Interactions Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

This guide details the computational modeling of 4-Acetamido-2-fluorobenzenesulfonamide (CAS 393-50-0), a critical scaffold in the design of Carbonic Anhydrase (CA) inhibitors. The presence of the fluorine atom at the ortho position to the sulfonamide group distinguishes this molecule from its non-fluorinated parent (N-acetylsulfanilamide). This substitution modulates the pKa of the sulfonamide moiety, enhancing zinc-binding affinity while altering the lipophilic profile.

This protocol addresses the specific challenges of modeling fluorinated sulfonamides: accurately representing the electron-withdrawing effect of fluorine on the zinc-coordinating nitrogen, managing the protonation states of the CA active site, and simulating the thermodynamics of the ligand-metal interface.

Part 1: Structural Preparation & Quantum Mechanics

Core Directive: Standard force fields (GAFF/OPLS) often underestimate the polarization effects of fluorine on adjacent functional groups. For this molecule, a Quantum Mechanical (QM) initialization is mandatory to derive accurate partial charges.

Ligand Parametrization (QM/MM)

The sulfonamide group (

Protocol:

-

Geometry Optimization: Perform DFT optimization using Gaussian 16 or Psi4 .

-

Theory Level: B3LYP/6-31G(d,p) or wB97X-D/def2-TZVP (for better dispersion correction).

-

Solvation: IEFPCM (Water).

-

-

Charge Derivation: Do not use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) charges derived from the QM electrostatic potential. This captures the inductive effect of the fluorine on the sulfonamide nitrogen.

-

Topology Generation:

-

Map RESP charges to the ligand topology using Antechamber (AmberTools).

-

Force Field: GAFF2 (General Amber Force Field 2) is preferred for the organic scaffold.

-

Target Preparation (Carbonic Anhydrase)

The primary targets are hCA II (cytosolic, ubiquitous) and hCA IX (tumor-associated).

Protocol:

-

Crystal Structure Selection: Use high-resolution structures (< 2.0 Å).

-

Reference PDBs:3KS3 (hCA II with sulfonamide) or 3IAI (hCA IX).

-

-

Active Site Protonation:

-

Zinc Coordination: The Zn(II) ion is coordinated by His94, His96, and His119. Ensure these histidines are protonated at the

or -

Water Network: Retain the deep-pocket water molecule (often Wat263 in hCA II) if it bridges the ligand tail to residues like Thr199 or Glu106.

-

Part 2: Molecular Docking Strategy

Core Directive: Standard docking scoring functions often penalize the desolvation of metal ions incorrectly. You must use a docking protocol capable of handling explicit metal coordination constraints.

Zinc Coordination Geometry

The sulfonamide nitrogen binds directly to the Zn(II) ion, displacing the catalytic water/hydroxide. The geometry is distorted tetrahedral.[1]

-

Distance Constraint: Set a constraint of 2.0 ± 0.2 Å between the sulfonamide Nitrogen and Zn(II).

-

Angle Constraint: Restrain the S-N-Zn angle to 120° ± 10° to mimic the optimal orbital overlap.

Docking Workflow (Gold/Glide)

Software Recommendation: GOLD (CCDC) is superior for metalloproteins due to its customizable metal coordination geometry settings.

Step-by-Step Protocol:

-

Define Binding Site: 10 Å radius around the Zn(II) ion.

-

Constraint Setup: Apply a soft harmonic restraint on the Zn-N interaction.

-

Scoring Function: Use ChemPLP (Gold) or SP-Peptide (Glide) which handles polar interactions in metal sites better than standard grids.

-

Pose Selection: Filter poses not just by score, but by the preservation of the hydrogen bond between the sulfonamide oxygen and the backbone NH of Thr199 (the "gatekeeper" residue).

Visualization of Workflow

The following diagram outlines the integrated modeling pipeline.

Figure 1: Integrated workflow for modeling fluorinated sulfonamide interactions.

Part 3: Dynamic Profiling (MD & MMPBSA)

Core Directive: Docking provides a static snapshot. Molecular Dynamics (MD) is required to verify the stability of the fluorine-induced electronic effects and the integrity of the Zn-N bond over time.

Simulation Setup

-

Engine: GROMACS or AMBER.

-

Zinc Parameters: Use the 12-6-4 LJ-type nonbonded model (Li & Merz) for Zn(II). Standard 12-6 Lennard-Jones potentials often fail to maintain the coordination number of divalent metals.

-

System: Solvate in TIP3P water box (10 Å buffer). Neutralize with Na+/Cl- (0.15 M).

-

Equilibration: NVT (1 ns) followed by NPT (1 ns) with position restraints on the ligand and Zn sphere.

-

Production: 100 ns unconstrained dynamics.

Analysis Metrics

-

RMSD: Monitor Ligand RMSD relative to the protein backbone. A stable binder should have < 2.0 Å deviation.

-

Zn-N Distance: Plot the distance over time. It should remain tight (1.9 - 2.2 Å).

-

MM/PBSA Calculation: Calculate

.-

The ortho-fluorine should contribute to a favorable electrostatic term (

) due to the enhanced acidity, though the solvation penalty (

-

Part 4: Quantitative Data & ADMET

The following table summarizes expected physicochemical properties and interaction metrics for 4-Acetamido-2-fluorobenzenesulfonamide compared to its non-fluorinated analog.

Table 1: Comparative Physicochemical & Binding Metrics

| Metric | Non-Fluorinated (Ref) | 4-Acetamido-2-fluoro-BSA | Impact of Fluorine |

| pKa (Sulfonamide) | ~10.1 | ~9.2 - 9.4 | Increased Acidity: Higher fraction of anion at pH 7.4. |

| LogP (Lipophilicity) | 0.35 | 0.65 | Improved Permeability: Fluorine increases lipophilicity. |

| Hammett Constant ( | 0.00 (H) | 0.06 (F-ortho) | Electron withdrawal enhances Zn-affinity. |

| Est. Binding Energy | -7.5 kcal/mol | -8.2 kcal/mol | Enhanced by electrostatic interactions. |

| Metabolic Stability | Moderate | High | F blocks metabolic oxidation at C2 position. |

ADMET Implications

The 2-fluoro substitution serves a dual purpose:

-

Potency: Enhances binding to CA II/IX via pKa modulation.

-

Stability: Blocks Phase I metabolism (ring hydroxylation) at the highly reactive ortho position, potentially increasing the half-life (

) of the compound.

Part 5: Interaction Pathway Visualization

This diagram illustrates the critical molecular interactions within the active site that must be preserved during modeling.

Figure 2: Critical interaction network in the Carbonic Anhydrase active site.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Scott, A. D., et al. (2009). The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. Organic Letters. Link

-

Li, P., & Merz, K. M. (2014). Taking into Account the Ion-Induced Dipole Interaction in the Nonbonded Model of Ions. Journal of Chemical Theory and Computation. Link

-

Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link

-

Verdonk, M. L., et al. (2003). Improved protein–ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics. Link

Sources

Methodological & Application

Application Note: 4-Acetamido-2-fluorobenzenesulfonamide in Enzyme Inhibition Assays

Executive Summary

This guide details the application of 4-Acetamido-2-fluorobenzenesulfonamide (4-AFBS) as a high-affinity probe for Carbonic Anhydrase (CA) inhibition. Unlike non-fluorinated analogs (e.g., sulfanilamide), the incorporation of a fluorine atom at the ortho position relative to the sulfonamide moiety significantly modulates the compound's pKa, enhancing its acidity and binding affinity to the zinc-bound active site of CA isozymes (specifically hCA II, IX, and XII).

This document provides standardized protocols for stock preparation, a high-throughput esterase inhibition assay (p-NPA), and the gold-standard CO2 hydration stopped-flow assay.

Scientific Background & Mechanism[1][2][3][4]

The Fluorine Effect

The efficacy of 4-AFBS stems from the electron-withdrawing nature of the fluorine atom.

-

Acidity Modulation: The fluorine at the C2 position (ortho to the sulfonamide) lowers the pKa of the sulfonamide group (

) from ~10.1 (unsubstituted) to ~9.0–9.5. This increases the fraction of the anionic form ( -

Binding Mechanism: The sulfonamide anion acts as a zinc-binding group (ZBG), coordinating directly to the catalytic Zn(II) ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

Pathway Diagram

The following diagram illustrates the inhibition mechanism within the CA active site.

Figure 1: Mechanism of Action.[1][2][3] The deprotonated sulfonamide displaces the zinc-bound water, locking the enzyme in an inactive state.

Material Preparation

Compound Properties

| Property | Specification |

| Chemical Name | 4-Acetamido-2-fluorobenzenesulfonamide |

| Molecular Formula | C₈H₉FN₂O₃S |

| MW | ~232.23 g/mol |

| Solubility | Soluble in DMSO (>50 mM); sparingly soluble in water. |

| Storage | -20°C (solid); -80°C (DMSO stock). |

Stock Solution Protocol

Objective: Prepare a stable 10 mM Master Stock.

-

Weighing: Weigh 2.32 mg of 4-AFBS powder into a sterile microcentrifuge tube.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Critical: Use fresh DMSO to avoid hydrolysis.

-

-

Vortex: Vortex vigorously for 30 seconds until fully dissolved.

-

Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

-

Validation: Visually inspect for precipitates. If precipitate forms upon thawing, sonicate for 5 minutes at room temperature.

Protocol A: High-Throughput Esterase Assay (96-Well)

Application: Routine screening and IC50 determination. Principle: CAs possess esterase activity. They hydrolyze 4-nitrophenyl acetate (p-NPA) to 4-nitrophenol , which is yellow and absorbs at 400–405 nm.

Reagents[8][9]

-

Assay Buffer: 50 mM Tris-SO4, pH 7.6 (Avoid chloride buffers as Cl⁻ is a weak inhibitor).

-

Substrate: 3 mM p-NPA in Acetone (Prepare fresh).

-

Enzyme: Recombinant hCA II (or target isoform), diluted to 1 µM in Assay Buffer.

Workflow Diagram

Figure 2: Step-by-step workflow for the colorimetric p-NPA inhibition assay.

Detailed Procedure

-

Dilution Series: Prepare 10x concentrations of 4-AFBS in Assay Buffer (containing 5% DMSO to keep solubility). Range: 0.1 nM to 10 µM.

-

Plating: In a clear flat-bottom 96-well plate, add:

-

80 µL Assay Buffer.

-

10 µL Inhibitor dilution (or buffer control).

-

10 µL Enzyme solution.

-

-

Pre-Incubation: Incubate for 15 minutes at 25°C. This allows the sulfonamide to equilibrate with the Zn(II) center.

-

Reaction Start: Add 100 µL of 3 mM p-NPA solution using a multichannel pipette.

-

Measurement: Immediately place in a microplate reader.

-

Mode: Kinetic.

-

Wavelength: 405 nm.

-

Duration: 15 minutes (read every 30 seconds).

-

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve.

Protocol B: Stopped-Flow CO2 Hydrase Assay (Gold Standard)

Application: Precise Ki determination and kinetic characterization.

Principle: Measures the physiological reaction

Reagents

-

Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4.

-

Indicator: 0.2 mM Phenol Red.

-

Substrate: CO2-saturated water (approx. 33 mM at 25°C).

-

Enzyme: hCA II (approx. 10 nM final concentration).

Procedure

-

Syringe A (Enzyme + Inhibitor): Mix Enzyme (20 nM) with Indicator (0.4 mM) and varying concentrations of 4-AFBS. Incubate for 15 min.

-

Syringe B (Substrate): CO2-saturated water.

-

Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.

-

Detection: Monitor absorbance decrease at 557 nm (Phenol Red isosbestic point is not used; we track the basic form).

-

Calculation: Fit the absorbance decay to a single exponential to obtain the observed rate constant (

).

Data Analysis & Interpretation

Calculating Inhibition Constants

For the Esterase Assay, use the Cheng-Prusoff equation to convert IC50 to Ki:

-

[S]: Concentration of p-NPA (e.g., 1.5 mM final).

-

Km: Michaelis constant of the specific CA isoform for p-NPA (typically ~1–5 mM for hCA II).

Expected Results (Reference Values)

The following table summarizes expected inhibition profiles for fluorinated sulfonamides compared to Acetazolamide (Standard).

| Compound | Target | Ki (nM) | Selectivity Note |

| 4-AFBS | hCA II (Cytosolic) | 10 - 50 | High affinity due to F-induced acidity. |

| 4-AFBS | hCA IX (Tumor) | 5 - 25 | Often shows slight selectivity for transmembrane isoforms. |

| Acetazolamide | hCA II | ~12 | Standard Reference.[4] |

| Sulfanilamide | hCA II | ~200 | Weaker binding (Higher pKa). |

Note: Values are representative estimates based on structure-activity relationships of fluorinated benzenesulfonamides [1, 2].

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Well | High inhibitor concentration or low DMSO tolerance. | Ensure final DMSO < 1%. Sonicate stock. Use intermediate dilution steps. |

| No Inhibition Observed | Insufficient pre-incubation. | Sulfonamides are "slow-binding" inhibitors. Increase pre-incubation to 30 mins. |

| High Background Rate | Spontaneous hydrolysis of p-NPA. | Use fresh substrate. Subtract "No Enzyme" blank from all reads. |

| Non-Linear Kinetics | Substrate depletion. | Use the first 2–3 minutes of data only (Initial Velocity). |

References

-

Supuran, C. T. (2014).[5] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.[6][7] Journal of Medicinal Chemistry.

-

Scott, B. et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII.[8] Bioorganic & Medicinal Chemistry.

-

BindingDB. (2009). Affinity Data for Fluorinated Sulfonamides. BindingDB Entry 16644.

-

Nishimori, I. et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. csstc.org [csstc.org]

- 3. theochem.mercer.edu [theochem.mercer.edu]

- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Acetamido-2-fluorobenzenesulfonamide as a building block in medicinal chemistry

[1]

Abstract & Core Utility

4-Acetamido-2-fluorobenzenesulfonamide (also known as N-(3-fluoro-4-sulfamoylphenyl)acetamide) is a high-value intermediate used primarily to access 4-amino-2-fluorobenzenesulfonamide derivatives.[1] Its structural significance lies in the ortho-fluorine effect : the fluorine atom positioned at C2 (ortho to the sulfonamide group) exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the sulfonamide nitrogen.[1] This acidity enhancement is critical for:

-

Carbonic Anhydrase (CA) Inhibition: Increasing the ionization of the sulfonamide (

) at physiological pH, thereby strengthening the coordination bond with the Zinc(II) ion in the enzyme's active site.[1] -

Metabolic Stability: Blocking the metabolically vulnerable ortho-position on the benzene ring.[1]

-

Selectivity: The fluorine atom induces subtle steric and electronic changes that can improve selectivity for tumor-associated isoforms (e.g., CA IX and XII) over cytosolic ones (CA I and II).[1]

Chemical Reactivity Profile

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Formula | Fragment-based drug design (FBDD) core.[1] | |

| Molecular Weight | 232.23 g/mol | Low MW allows for extensive derivatization while maintaining "Lipinski Rule of 5" compliance.[1] |

| pKa (Sulfonamide) | ~9.0 - 9.5 (Est.) | Lower than non-fluorinated analog (~10.1).[1] Enhances anion fraction at pH 7.[1]4. |

| Electronic Effect | C2-Fluorine (EWG) | Activates sulfonamide; deactivates ring towards electrophilic attack (unless amine is free).[1] |

| Leaving Group | Acetamido ( | Acts as a protected aniline.[1] Hydrolysis yields the free amine for further coupling.[1] |

Synthetic Workflows & Protocols

Protocol A: Synthesis of the Scaffold (Chlorosulfonation)

Rationale: This protocol generates the sulfonamide moiety while preserving the acetamido protection.[1] The reaction is regioselective due to the strong para-directing effect of the acetamido group.[1]

Reagents: 3-Fluoroacetanilide, Chlorosulfonic acid (

Step-by-Step Methodology:

-

Chlorosulfonation:

-

Cool Chlorosulfonic acid (5.0 equiv) to 0°C in a round-bottom flask equipped with a drying tube.

-

Add 3-Fluoroacetanilide (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic.[1]

-

Heat the mixture to 60°C for 2 hours to ensure complete conversion to the sulfonyl chloride.

-

Optional: Add Thionyl chloride (2.0 equiv) and reflux for 1 hour to convert any sulfonic acid by-products to the chloride.[1]

-

Cool to room temperature and pour slowly onto crushed ice with vigorous stirring. Filter the precipitated 4-acetamido-2-fluorobenzenesulfonyl chloride .

-

-

Ammonolysis:

Protocol B: N-Deacetylation (Accessing the Free Amine)

Rationale: The acetamido group is often a "mask" (prodrug or protecting group).[1] Removal yields 4-amino-2-fluorobenzenesulfonamide , the primary scaffold for synthesizing "tail" derivatives (ureas, Schiff bases) that interact with the hydrophilic half of the CA active site.[1]

Conditions: Acidic hydrolysis is preferred to avoid side reactions with the sulfonamide.[1]

-

Dissolve 4-Acetamido-2-fluorobenzenesulfonamide (1.0 equiv) in 10% HCl (aq) / Ethanol (1:1 v/v).

-

Reflux at 80-90°C for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1; Product is more polar/lower Rf).[1]

-

Cool to 0°C and neutralize with 10% NaOH or Sodium Bicarbonate to pH 7-8.

-

The free amine, 4-amino-2-fluorobenzenesulfonamide , will precipitate.[1] Filter and dry.[1]

Protocol C: Derivatization for CA Inhibitors (Urea Formation)

Rationale: Many potent CA inhibitors (e.g., SLC-0111 analogs) utilize a ureido linker.[1] The 4-amino group reacts with isocyanates to form these tails.[1]

-

Dissolve 4-amino-2-fluorobenzenesulfonamide (1.0 equiv) in dry Acetonitrile or DMF .[1]

-

Add the appropriate Isocyanate (R-NCO, 1.1 equiv) (e.g., phenyl isocyanate for lipophilic tails).[1]

-

Stir at room temperature for 12-24 hours.

-

Pour into water. The urea product usually precipitates.[1]

-

Purification: Recrystallization from MeOH/Water is standard.[1]

Visualizing the Logic: Pathways & Mechanisms

The following diagram illustrates the divergent synthetic pathways starting from the 3-fluoroacetanilide precursor, highlighting the critical decision points in library synthesis.

Figure 1: Synthetic workflow converting the acetanilide precursor into the active sulfonamide scaffold and subsequent drug candidates.

Troubleshooting & Optimization (Field Insights)

-

Regioselectivity Issues: In Protocol A, if the temperature exceeds 70°C, you may observe sulfonation at the position ortho to the acetamido group (C2 relative to NHAc), though the fluorine at C3 makes this sterically difficult. Stick to 60°C.[1]

-

Hydrolysis Control: During Protocol B, avoid prolonged reflux (>6 hours) as the sulfonamide group itself can hydrolyze to the sulfonic acid under harsh acidic conditions, drastically reducing yield.

-

Solubility: The acetamido derivative is sparingly soluble in water but soluble in DMSO and warm ethanol.[1] The free amine is slightly more water-soluble but still requires organic co-solvents for derivatization reactions.[1]

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Scott, K. A., et al. (2025). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.

-

PubChem. (2025).[1][2][3][4] 4-Acetamidobenzenesulfonamide (Analogous Structure Data). National Library of Medicine.[1]

-

Sławiński, J., et al. (2014). Carbonic anhydrase inhibitors.[1] Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides. European Journal of Medicinal Chemistry.

Sources

- 1. 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluorobenzenesulfonamide | C6H6FNO2S | CID 193663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays with 4-Acetamido-2-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Fluorinated Sulfonamide

4-Acetamido-2-fluorobenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone pharmacophore in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The introduction of a fluorine atom and an acetamido group to the benzenesulfonamide scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and selectivity towards biological targets.[1]

While specific literature on 4-Acetamido-2-fluorobenzenesulfonamide is emerging, the broader family of fluorinated benzenesulfonamides has been extensively investigated for potent inhibitory activity against various enzymes, most notably carbonic anhydrases (CAs).[2][3] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[4][5] Consequently, inhibitors of these enzymes are actively pursued as anticancer agents.[4] Additionally, sulfonamide derivatives have been explored for their cytotoxic effects against cancer cell lines and as inhibitors of other enzyme families, including cyclooxygenases (COX) and matrix metalloproteinases (MMPs).[6][7]

This guide provides a comprehensive framework for researchers to initiate the cellular characterization of 4-Acetamido-2-fluorobenzenesulfonamide. The following protocols are designed to first confirm its engagement with its putative target within the cell, and then to elucidate its functional consequences on cell viability and the mechanisms of cell death.

Hypothesized Mechanism of Action: Targeting Carbonic Anhydrase in the Tumor Microenvironment

Based on extensive structure-activity relationship studies of related benzenesulfonamides, it is hypothesized that 4-Acetamido-2-fluorobenzenesulfonamide acts as an inhibitor of carbonic anhydrase, with potential selectivity for tumor-associated isoforms like CA IX.[5][8] Under hypoxic conditions, prevalent in solid tumors, the transcription factor HIF-1α stabilizes and upregulates the expression of CA IX.[9] CA IX, a transmembrane enzyme, catalyzes the hydration of extracellular carbon dioxide to bicarbonate and protons. This process contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, a hallmark of aggressive tumors that facilitates invasion and metastasis.[9] By inhibiting CA IX, 4-Acetamido-2-fluorobenzenesulfonamide could disrupt this pH regulation, leading to intracellular acidosis and ultimately, cell death.

Caption: Hypothesized mechanism of 4-Acetamido-2-fluorobenzenesulfonamide via CAIX inhibition.

Application Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful biophysical method to assess drug-target interaction in a native cellular environment.[3] The principle is that a protein, when bound to a ligand (the drug), becomes more stable and resistant to thermal denaturation.[2] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement.[3]

Caption: General workflow for a Western Blot-based CETSA experiment.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant human cancer cell line (e.g., HeLa or MDA-MB-231, known to express CA IX) to ~80-90% confluency in appropriate culture medium.

-

Treat cells with either vehicle control (e.g., 0.1% DMSO) or varying concentrations of 4-Acetamido-2-fluorobenzenesulfonamide (e.g., 1 µM, 10 µM, 100 µM) for 1-2 hours at 37°C to allow for compound uptake.

-

-

Cell Harvesting and Lysis:

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells through freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 37°C).

-

-

Heat Challenge:

-

Clear the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Aliquot the supernatant into PCR tubes.

-

Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include an unheated control.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the heated lysates at high speed (20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

-

-

Sample Preparation and Analysis:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Determine the protein concentration of each sample (e.g., using a Bradford assay).

-

Normalize the protein concentrations and prepare samples for SDS-PAGE and Western blotting.

-

Probe the Western blot with a primary antibody specific for the target protein (e.g., anti-CAIX) and a loading control (e.g., anti-GAPDH or anti-Actin).

-

-

Data Analysis:

-

Quantify the band intensities for the target protein at each temperature point.

-

Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates thermal stabilization and confirms target engagement.

-

Application Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Caption: Workflow of the MTT cell viability and cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells (e.g., HeLa, MCF-7, MDA-MB-468).

-